3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
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Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-14-6-9-18(10-7-14)25-21-12-15(2)24-23-22(16(3)26-27(21)23)17-8-11-19(28-4)20(13-17)29-5/h6-13,25H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVXWINDSWNHNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring system. Its structure can be depicted as follows:
This compound features two methoxy groups on the phenyl ring and a dimethyl substitution on the pyrazolo moiety, contributing to its unique pharmacological profile.
Research indicates that pyrazolo[1,5-a]pyrimidines can act as potent inhibitors of mycobacterial ATP synthase, making them candidates for treating infections like tuberculosis caused by Mycobacterium tuberculosis (M.tb) . The compound's mechanism involves disrupting ATP production in bacteria, leading to growth inhibition.
Inhibition Studies
In vitro studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit varying degrees of activity against M.tb. For instance, compounds with specific substitutions at the 3 and 5 positions on the phenyl ring demonstrated enhanced antimycobacterial activity .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the biological activity of compounds within the same class as this compound:
- Antitubercular Activity : A focused library of pyrazolo[1,5-a]pyrimidin-7-amines was synthesized and evaluated for their ability to inhibit M.tb growth. The most effective analogues showed low cytotoxicity while maintaining significant activity against the pathogen .
- Cytotoxicity in Cancer Models : In vitro testing revealed that certain derivatives exhibited potent cytotoxicity against cancer cell lines such as MCF-7 and NCI-H460. The IC50 values ranged from 0.01 µM to 42.30 µM depending on the specific derivative tested .
- Structure-Activity Relationships : SAR studies highlighted that modifications at specific positions on the pyrazolo and phenyl rings could significantly enhance biological activity. For example, substituents such as halogens or additional methoxy groups were associated with improved efficacy against both bacterial and cancer cell lines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicate that modifications in the pyrazolo[1,5-a]pyrimidine scaffold can enhance antimicrobial potency. For instance, derivatives of this compound have shown promising results in inhibiting mycobacterial ATP synthase, which is crucial for the survival of the bacteria. In vitro assays demonstrated that certain analogs could significantly reduce ATP levels in Mycobacterium smegmatis, indicating their potential as anti-tuberculosis agents .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary research suggests that it may act as an apoptosis inducer in cancer cell lines. The mechanism involves the modulation of cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. By inhibiting CDK activity, these compounds can halt the proliferation of cancer cells and induce apoptosis .
Neuroprotective Effects
There is emerging evidence suggesting that pyrazolo[1,5-a]pyrimidines may possess neuroprotective properties. Compounds similar to 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine have been studied for their ability to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .
Synthesis and Functionalization
The synthesis of this compound involves several key steps that allow for functionalization at various positions on the pyrazolo[1,5-a]pyrimidine ring. This flexibility in synthesis enables researchers to create a library of derivatives with potentially enhanced biological activities . For example, introducing different substituents can alter lipophilicity and bioavailability, impacting the overall efficacy of the compounds.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the pharmacological properties of pyrazolo[1,5-a]pyrimidines. The presence of methoxy groups and methyl substitutions has been linked to increased activity against specific targets while minimizing toxicity .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
